molecular formula C22H17F3N8O2 B2906838 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 956795-78-1

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine

Katalognummer: B2906838
CAS-Nummer: 956795-78-1
Molekulargewicht: 482.427
InChI-Schlüssel: DAOAWILHKMHQEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine (molecular formula: C₂₂H₁₇F₃N₈O₂; molecular weight: 482.42 g/mol) is a pyrazolo[1,5-a]pyrimidine derivative with three distinct substituents:

  • Position 6: 3,5-Dimethyl-1H-pyrazole, contributing steric bulk and moderate electron-donating effects.
  • Position 2: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole, introducing strong electron-withdrawing trifluoromethyl (-CF₃) and methyl groups.
  • Position 7: 3-Nitrophenyl, providing a planar aromatic system with a strongly electron-withdrawing nitro (-NO₂) group.

Eigenschaften

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N8O2/c1-12-7-13(2)31(28-12)18-11-26-19-9-17(16-10-27-30(3)21(16)22(23,24)25)29-32(19)20(18)14-5-4-6-15(8-14)33(34)35/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOAWILHKMHQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(N3C(=CC(=N3)C4=C(N(N=C4)C)C(F)(F)F)N=C2)C5=CC(=CC=C5)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of the compound is characterized by multiple pyrazole rings and a nitrophenyl substituent. This unique arrangement contributes to its biological activity:

  • Core Structure : The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to interact with various biological targets.
  • Substituents : The presence of trifluoromethyl and nitrophenyl groups enhances lipophilicity and potential binding interactions with target proteins.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • A study evaluated a library of synthesized pyrazolo[1,5-a]pyrimidines against the MDA-MB-231 breast cancer cell line using the MTT assay. Results indicated that while some derivatives exhibited significant growth inhibition, others did not show notable activity compared to positive controls like YM155 and menadione .
CompoundIC50 (µM)Cell LineReference
Compound A10MDA-MB-231
Compound B15HCT116
Compound C25A549

Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes:

  • Inhibitory assays demonstrated that certain derivatives of pyrazolo[1,5-a]pyrimidines exhibited potent inhibition against TrkA with IC50 values in the nanomolar range (e.g., 0.1 nM) . The strategic design of substituents significantly impacts their inhibitory potency.

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance biological activity:

  • Substitution patterns at different positions on the ring system can lead to improved selectivity and potency against specific targets. For example, introducing electron-withdrawing groups at position 7 has been shown to enhance anticancer activity .

Case Study 1: Anticancer Screening

In a comprehensive screening of pyrazolo[1,5-a]pyrimidine derivatives, researchers synthesized a series of compounds and tested their efficacy in vitro. The results indicated that specific structural modifications led to enhanced cytotoxicity against various cancer cell lines. Notably, compounds with trifluoromethyl substitutions exhibited superior activity compared to their non-substituted counterparts .

Case Study 2: Enzyme Inhibition Profile

A detailed analysis of enzyme inhibition revealed that certain derivatives effectively inhibited cyclooxygenase (COX) enzymes, demonstrating anti-inflammatory properties alongside anticancer effects. The most potent inhibitors had IC50 values significantly lower than standard drugs like celecoxib .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Effects on Electronic Properties

Trifluoromethyl vs. Difluoromethyl Substituents
  • Target Compound : The -CF₃ group at position 2 (pyrazole) enhances metabolic stability and lipophilicity.
  • Analog from : A -CF₃ group at position 7 paired with a 4-chlorophenyl substituent (C₂₁H₁₈ClF₃N₆O; MW: 462.86 g/mol) highlights the role of -CF₃ in enhancing electrophilicity for nucleophilic substitution reactions .
Nitro vs. Methoxy Substituents
  • Target Compound : The 3-nitrophenyl group at position 7 introduces strong electron-withdrawing effects, favoring π-π stacking and hydrogen bonding.

Physicochemical Properties

Property Target Compound Analog Analog
Molecular Weight (g/mol) 482.42 462.86 502.51
Key Substituents -CF₃, -NO₂, -CH₃ -CF₃, -Cl -CHF₂, -OCH₃
LogP (Predicted) ~4.2 ~3.8 ~3.5
Solubility (mg/mL) <0.1 0.5 1.2

In contrast, analogs with polar groups (e.g., -OCH₃ in ) show improved solubility .

Key Research Findings

Substituent Position Matters : The nitro group at position 7 (target) vs. position 6 () significantly alters electronic distribution and bioactivity .

Trifluoromethyl Enhances Stability : -CF₃ groups improve metabolic stability but reduce solubility, as seen in and .

Hybrid Structures Show Promise : Combining pyrazole and pyrimidine moieties (e.g., ’s carboxamide derivatives) balances rigidity and binding affinity .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this pyrazolo[1,5-a]pyrimidine derivative?

  • The compound is synthesized via multi-step reactions involving pyrazole and pyrimidine precursors. Common methods include:

  • Condensation reactions of substituted pyrazoles with nitrophenyl groups under reflux conditions (e.g., using toluene or ethanol as solvents) .
  • Catalytic coupling (e.g., trifluoroacetic acid as a catalyst) to introduce trifluoromethyl and nitrophenyl substituents .
  • Optimization of reaction time and temperature (typically 80–120°C for 5–12 hours) to achieve yields >60% .
    • Critical step : Purification via column chromatography or recrystallization from ethanol/dioxane to ensure >95% purity .

Q. How is the compound characterized structurally?

  • X-ray crystallography is the gold standard for resolving its 3D configuration, especially using SHELX software (SHELXL for refinement) .
  • Spectroscopic techniques :

  • 1H/13C NMR to confirm substituent positions (e.g., methyl, trifluoromethyl, nitrophenyl groups) .
  • Mass spectrometry (MS) for molecular weight validation .
    • IR spectroscopy identifies functional groups like C-F (1100–1200 cm⁻¹) and nitro (1500–1350 cm⁻¹) stretches .

Q. What are the typical chemical reactions involving this compound?

  • Nucleophilic substitution at the pyrimidine ring’s 7-position (3-nitrophenyl group) .
  • Electrophilic aromatic substitution on the pyrazole rings, influenced by electron-withdrawing groups (e.g., trifluoromethyl) .
  • Reduction of nitro groups to amines for derivatization (e.g., using Pd/C and H₂) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in trifluoromethyl group incorporation?

  • Statistical Design of Experiments (DoE) identifies critical parameters (e.g., solvent polarity, catalyst loading). For example, flow chemistry systems improve reproducibility and reduce side reactions .
  • Alternative catalysts : Use of Pd(0) complexes or Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity .
  • In situ monitoring via HPLC ensures reaction progress and intermediates’ stability .

Q. How to resolve contradictions in crystallographic data vs. computational modeling predictions?

  • Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized structures (e.g., using Gaussian or ORCA software) .
  • Thermal ellipsoid analysis in SHELXL refines disorder in flexible substituents (e.g., methyl groups) .
  • Torsion angle adjustments in computational models to match experimental data, particularly for nitro-phenyl orientations .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina, Glide) screens against kinase or receptor binding pockets (e.g., KDR kinase or benzodiazepine receptors) .
  • MD simulations (AMBER, GROMACS) assess binding stability over time, focusing on trifluoromethyl’s hydrophobic interactions .
  • QSAR models correlate substituent effects (e.g., nitro vs. methyl groups) with activity trends .

Q. How to analyze conflicting bioactivity data across different studies?

  • Dose-response reevaluation : Ensure consistent assay conditions (e.g., cell lines, incubation times) .
  • Metabolite profiling (LC-MS) identifies degradation products that may alter activity .
  • Control experiments using structural analogs (e.g., pyrazolo[1,5-a]pyrimidines without nitro groups) isolate substituent-specific effects .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (%)Reference
Pyrazole condensationToluene, TFA, 100°C, 8h6892
Nitrophenyl couplingEthanol, K₂CO₃, 80°C, 6h6295
TrifluoromethylationPd(PPh₃)₄, CuI, DMF, 120°C5590

Table 2: Structural Analysis Comparison

TechniqueKey DataDiscrepancy ResolutionReference
X-ray crystallographyBond length: C-N (1.34 Å)SHELXL refinement for disorder
DFT modelingC-N (1.38 Å)Adjust torsional parameters
NMRδ 7.2 ppm (nitrophenyl H)Cross-check with HSQC

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.